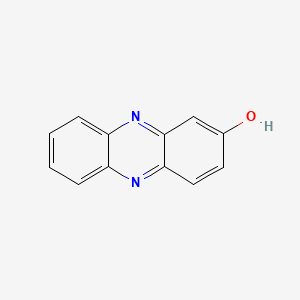

2-Hydroxyphenazine

Description

Properties

IUPAC Name |

phenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETSEGNZNUBJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902389 | |

| Record name | NoName_1631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4190-95-8 | |

| Record name | 2-Hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-Hydroxyphenazine molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenazine is a naturally occurring heterocyclic organic compound belonging to the phenazine family. These nitrogen-containing aromatic molecules are produced by various bacteria, most notably of the Pseudomonas and Streptomyces genera. This compound, a derivative of the core phenazine structure, has garnered significant interest within the scientific community for its potent antimicrobial properties and its role in microbial ecology, including biofilm formation and quorum sensing. This guide provides a comprehensive overview of its chemical properties, biosynthesis, and biological activities, complete with experimental methodologies and pathway visualizations to support further research and development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for any experimental design or computational modeling. The key molecular data are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₈N₂O | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Synonyms | Phenazin-2-ol, 2-Phenazinol | [1] |

| CAS Number | 4190-95-8 | [1] |

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a downstream product of the core phenazine biosynthetic pathway. The immediate precursor is phenazine-1-carboxylic acid (PCA).[1] The conversion of PCA to this compound is a two-step process initiated by a specific enzyme.

The key enzyme in this conversion is PhzO , a monooxygenase that hydroxylates PCA at the C2 position to form the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).[1] This intermediate is then unstable and undergoes spontaneous decarboxylation to yield the final product, this compound.[2] The efficiency of this enzymatic conversion can be influenced by various factors, including the presence of co-factors and the genetic background of the producing organism.

Caption: Biosynthesis of this compound from PCA.

Experimental Protocols

Enzymatic Synthesis of this compound from Phenazine-1-Carboxylic Acid

This protocol outlines the biotransformation of PCA to this compound using the PhzO enzyme, as can be performed in a laboratory setting.

Materials:

-

Phenazine-1-carboxylic acid (PCA)

-

Purified PhzO enzyme or a bacterial strain overexpressing PhzO (e.g., a genetically modified Pseudomonas chlororaphis strain)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Cofactors: NAD(P)H, Fe³⁺[2]

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a stock solution of PCA in a suitable solvent (e.g., methanol or DMSO).

-

In a sterile reaction vessel, combine the reaction buffer, purified PhzO enzyme or the bacterial cell suspension, and the required cofactors.

-

Initiate the reaction by adding the PCA stock solution to the reaction mixture to a final desired concentration.

-

Incubate the reaction mixture at an optimal temperature (e.g., 28°C) with shaking for a specified period (e.g., 24-48 hours).[2]

-

Periodically, withdraw aliquots from the reaction mixture.

-

Stop the enzymatic reaction in the aliquots, for example, by adding an organic solvent or by heat inactivation.

-

Centrifuge the aliquots to pellet any cells or precipitated protein.

-

Analyze the supernatant for the presence and quantity of this compound and remaining PCA using HPLC with a suitable column and mobile phase.

Antifungal Susceptibility Testing using Broth Microdilution

This method is a standardized approach to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific fungal pathogen, such as Fusarium oxysporum.[3][4]

Materials:

-

This compound

-

Fungal isolate (e.g., Fusarium oxysporum)

-

Sterile 96-well microtiter plates

-

Growth medium (e.g., RPMI-1640)

-

Spectrophotometer or plate reader

-

Positive control antifungal (e.g., Amphotericin B)

-

Solvent for this compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of the fungal isolate in the growth medium.

-

Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.

-

Include a positive control (fungal inoculum with a known antifungal), a negative control (growth medium only), and a growth control (fungal inoculum in growth medium without any antifungal).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[4]

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density with a plate reader.

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, with its antimicrobial effects being the most extensively studied. It is particularly effective against various fungal plant pathogens. Beyond direct antagonism, phenazines, in general, are known to function as signaling molecules in bacterial populations, influencing gene expression and collective behaviors through a process known as quorum sensing.[5]

In Pseudomonas aeruginosa, a well-studied model organism for quorum sensing, the las and rhl systems are two major interconnected signaling pathways that regulate the expression of virulence factors and biofilm formation.[5] While the direct and specific interaction of this compound with these pathways is an area of ongoing research, it is understood that phenazine production is often regulated by and can, in turn, influence these quorum sensing circuits.

Caption: Role of Phenazines in P. aeruginosa Quorum Sensing.

Conclusion

This compound stands out as a phenazine derivative with significant potential in various applications, particularly in the development of novel antimicrobial agents. Its biosynthesis is well-characterized, offering avenues for enhanced production through metabolic engineering. The provided experimental protocols serve as a foundation for researchers to further investigate its synthesis and biological activities. Future studies elucidating the precise molecular targets and its intricate role in bacterial signaling will undoubtedly pave the way for its translation into practical applications in medicine and agriculture.

References

- 1. This compound (4190-95-8) for sale [vulcanchem.com]

- 2. Reaction Kinetics for the Biocatalytic Conversion of Phenazine-1-Carboxylic Acid to this compound [plos.figshare.com]

- 3. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]

- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biosynthesis of 2-Hydroxyphenazine in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas. These secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties. Among them, 2-hydroxyphenazine (2-OH-PHZ) has garnered significant interest due to its potent bioactivity. This technical guide provides a comprehensive overview of the biosynthesis of 2-OH-PHZ in Pseudomonas, detailing the enzymatic steps, the genetic organization of the biosynthetic operon, and the intricate regulatory networks that govern its production. The guide includes quantitative data on production yields, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important metabolic process.

The Biosynthetic Pathway from Chorismic Acid to this compound

The biosynthesis of this compound in Pseudomonas is a multi-step process that begins with a key intermediate of the shikimate pathway, chorismic acid. The core phenazine structure is synthesized by a conserved set of enzymes encoded by the phz operon, leading to the production of phenazine-1-carboxylic acid (PCA). Subsequently, PCA is converted to this compound-1-carboxylic acid (2-OH-PCA) by the enzyme PhzO, which is then decarboxylated to yield the final product, this compound.

The Core Phenazine Biosynthetic Pathway: Chorismic Acid to PCA

The synthesis of PCA is initiated from chorismic acid and proceeds through the action of seven enzymes encoded by the phzA-G genes within the phz operon. While the exact sequence of all intermediates is still under investigation, the key enzymatic steps are understood. In some species, like Pseudomonas aeruginosa, there are two highly similar phz operons, phz1 and phz2, both contributing to PCA production[1].

Conversion of PCA to this compound

The final steps in the biosynthesis of 2-OH-PHZ involve the hydroxylation of PCA and subsequent decarboxylation.

-

Hydroxylation of PCA: The enzyme responsible for the conversion of PCA to this compound-1-carboxylic acid (2-OH-PCA) is PhzO, an aromatic monooxygenase[2]. This reaction is dependent on NAD(P)H and Fe³⁺[3].

-

Decarboxylation of 2-OH-PCA: The intermediate 2-OH-PCA is unstable and undergoes spontaneous, non-enzymatic decarboxylation to form this compound[3][4]. Kinetic analysis has shown that this conversion follows first-order reaction kinetics[3].

The overall biosynthetic pathway is depicted in the following diagram:

Genetic Organization of the Phenazine Biosynthesis Operon

The genes required for phenazine biosynthesis are typically clustered together in one or more operons. In Pseudomonas chlororaphis GP72, the phenazine biosynthesis gene cluster includes phzIRABCDEFG and phzO[5][6]. The phzI and phzR genes are involved in the quorum sensing regulation of the operon. The phzA-G genes encode the enzymes for the synthesis of PCA, and the phzO gene, often located downstream of the core operon, encodes the monooxygenase that converts PCA to 2-OH-PCA[2][5].

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways, ensuring its synthesis is coordinated with cell density and environmental cues. The primary regulatory mechanisms include quorum sensing and the Gac/Rsm signal transduction pathway.

Quorum Sensing Regulation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. In Pseudomonas, the QS systems, particularly the las and rhl systems, play a crucial role in regulating phenazine biosynthesis[7]. These systems utilize acyl-homoserine lactones (AHLs) as signaling molecules. The phzR/phzI system is a specific QS system that directly regulates the phz operon. PhzI synthesizes AHLs, which at a critical concentration, bind to the transcriptional regulator PhzR, activating the expression of the phzA-G genes.

The Gac/Rsm Pathway

The GacS/GacA two-component system is a global regulatory pathway that controls the expression of many secondary metabolites and virulence factors. In Pseudomonas chlororaphis 30-84, the GacA/GacS system positively regulates phenazine production. It does so by controlling the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to RsmA/E, the sRNAs prevent them from inhibiting the translation of target mRNAs, including those involved in phenazine biosynthesis. Overexpression of rsmE has been shown to decrease AHL and phenazine production[1].

The intricate regulatory network governing phenazine biosynthesis is illustrated below:

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the Pseudomonas strain, culture conditions, and genetic modifications. Below is a summary of reported production levels.

| Pseudomonas Strain | Genetic Background | Culture Conditions | 2-OH-PHZ Titer (mg/L) | Reference |

| P. chlororaphis GP72 | Wild-type | Not specified | 5 | [8] |

| P. chlororaphis GP72AN | rpeA mutant | Not specified | 170 | [8] |

| P. chlororaphis LX24 | Wild-type | Not specified | 158.6 | [6] |

| P. chlororaphis LX24 | rpeA and rsmE double mutant | Not specified | 351.7 | [6] |

| P. chlororaphis LX24 | Engineered strain with optimized fermentation | Not specified | 677.1 | [6] |

| P. chlororaphis GP72 | Engineered with 4 negative regulator knockouts and overexpression of 6 key genes | Not specified | 450.4 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Quantification of this compound by Capillary Zone Electrophoresis (CZE)

This method allows for the rapid and reliable quantification of 2-OH-PHZ and PCA from fermentation cultures[2].

Instrumentation and Conditions:

-

Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D., 375 µm O.D.)

-

Buffer: 10 mM phosphate buffer, pH 7.3

-

Voltage: 25 kV

-

Injection: 13 mbar for 10 seconds

-

Temperature: 25°C

-

Detection: UV detector at a specified wavelength (e.g., 254 nm)

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Acidify the supernatant to pH 2.0 with concentrated HCl.

-

Extract the phenazines with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under vacuum.

-

Redissolve the residue in the running buffer for analysis.

Validation Parameters:

-

Linear Range: 10 to 250 µg/mL for both 2-OH-PHZ and PCA.

-

Limit of Detection (LOD): 0.47 µg/mL for 2-OH-PHZ and 0.38 µg/mL for PCA.

-

Limit of Quantification (LOQ): 1.56 µg/mL for 2-OH-PHZ and 1.28 µg/mL for PCA[2].

Gene Knockout in Pseudomonas using a Suicide Vector System

This protocol describes a common method for creating targeted gene deletions, such as for phzO or regulatory genes, using a suicide vector containing the sacB gene for counter-selection.

Workflow Diagram:

Detailed Steps:

-

Construct the Deletion Vector:

-

Amplify by PCR the upstream and downstream regions (homology arms, typically ~500-1000 bp) flanking the gene of interest from Pseudomonas genomic DNA.

-

Clone these two fragments into a suicide vector (e.g., pEX18Tc) that cannot replicate in Pseudomonas and carries an antibiotic resistance marker and the sacB gene. The fragments should be cloned on either side of a multiple cloning site, effectively replacing the target gene with a linker sequence.

-

-

Conjugation:

-

Transform the constructed suicide vector into a conjugative E. coli strain (e.g., SM10).

-

Mate the E. coli donor with the recipient Pseudomonas strain on a suitable medium.

-

-

Selection of Single Crossovers (Merodiploids):

-

Plate the conjugation mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance and another antibiotic to select against the E. coli donor.

-

Colonies that grow have integrated the suicide vector into their chromosome via a single homologous recombination event.

-

-

Counter-selection for Double Crossovers:

-

Culture the merodiploid colonies in a non-selective medium to allow for a second crossover event to occur.

-

Plate the culture on a medium containing sucrose (e.g., 5-15%). The sacB gene product, levansucrase, converts sucrose into a toxic compound in Gram-negative bacteria, thus selecting against cells that retain the vector backbone.

-

Colonies that grow have undergone a second homologous recombination event, resulting in either the wild-type genotype or the desired gene deletion.

-

-

Screening and Verification:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region to identify colonies with the desired deletion.

-

Confirm the gene deletion by DNA sequencing.

-

Conclusion

The biosynthesis of this compound in Pseudomonas is a well-characterized yet complex process involving a core biosynthetic pathway and intricate regulatory networks. A thorough understanding of these mechanisms is crucial for harnessing the potential of this bioactive compound for applications in medicine, agriculture, and biotechnology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to study, quantify, and manipulate the production of this compound in Pseudomonas. Further research into the specific kinetics of the biosynthetic enzymes and the interplay of regulatory elements will undoubtedly open new avenues for the rational design of hyper-producing strains and the discovery of novel phenazine derivatives.

References

- 1. Roles of the Gac-Rsm pathway in the regulation of phenazine biosynthesis in Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genomic analysis and phenazine production of Pseudomonas chlororaphis, a plant growth-promoting rhizobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Gac-Rsm and SadB Signal Transduction Pathways Converge on AlgU to Downregulate Motility in Pseudomonas fluorescens | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced production of this compound in Pseudomonas chlororaphis GP72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinctive features of the Gac-Rsm pathway in plant-associated Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic engineering of Pseudomonas chlororaphis GP72 for the enhanced production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Microbial Production of 2-Hydroxyphenazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenazine (2-OH-PHZ) is a redox-active heterocyclic nitrogenous compound belonging to the phenazine family of secondary metabolites. Exhibiting potent broad-spectrum antifungal and antibacterial properties, 2-OH-PHZ has garnered significant interest in the fields of agriculture for biocontrol and in medicine for novel drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its microbial producers. It delves into the intricate details of its biosynthetic pathway, the genetic regulation of its production, and its role in microbial signaling, such as quorum sensing and biofilm formation. Furthermore, this document presents a compilation of quantitative data on 2-OH-PHZ production by various microbial strains and offers detailed experimental protocols for its extraction, quantification, and analysis.

Natural Sources of this compound

The production of phenazines is almost exclusively a bacterial trait, with a wide array of derivatives being synthesized by different genera.[1][2] While over 50 different phenazine compounds are known, the natural production of this compound is predominantly associated with fluorescent Pseudomonas species.

Primary Microbial Producers

The most well-documented and significant producers of this compound are strains of Pseudomonas chlororaphis , a Gram-negative bacterium commonly found in the rhizosphere of various plants.[1][3] Several subspecies and strains of P. chlororaphis have been identified as producers, including:

-

P. chlororaphis subsp. aureofaciens (formerly P. aureofaciens ): Strains such as 30-84 are notable producers of 2-OH-PHZ and have been extensively studied for their biocontrol properties.[1][2]

-

P. chlororaphis subsp. aurantiaca [4]

-

P. chlororaphis GP72: This strain, isolated from the rhizosphere of green pepper, is another well-characterized producer of 2-OH-PHZ.[5]

-

P. chlororaphis LX24 [6]

While other genera such as Streptomyces, Nocardia, Burkholderia, Brevibacterium, and Sorangium are known to produce a variety of other phenazine derivatives, the production of this compound is not well-documented in these organisms.[2][7] Therefore, Pseudomonas chlororaphis remains the primary and most relevant natural source for this specific compound.

Microbial Production of this compound

The microbial synthesis of this compound is a multi-step process involving a core phenazine biosynthetic pathway followed by a specific hydroxylation step.

Biosynthetic Pathway

The biosynthesis of this compound originates from the shikimic acid pathway, with chorismic acid serving as a key precursor. The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized through the action of a conserved set of enzymes encoded by the phz operon (phzABCDEFG).

The final and crucial step in the formation of 2-OH-PHZ is the hydroxylation of PCA. This reaction is catalyzed by a flavin-dependent monooxygenase encoded by the phzO gene.[3] The PhzO enzyme specifically hydroxylates PCA at the C2 position to yield this compound-1-carboxylic acid (2-OH-PCA). A portion of the 2-OH-PCA then undergoes spontaneous decarboxylation to form this compound (2-OH-PHZ).[7]

Genetic Regulation and Signaling Pathways

The production of this compound in Pseudomonas chlororaphis is tightly regulated and integrated into cellular signaling networks, particularly quorum sensing (QS).

In P. chlororaphis 30-84, the PhzR/PhzI quorum-sensing system is a primary regulator of phenazine biosynthesis.

-

PhzI: An acyl-homoserine lactone (AHL) synthase that produces the signaling molecule.

-

PhzR: A transcriptional regulator that binds to the AHL signal.

At a high cell density, the accumulated AHL binds to PhzR, and this complex then activates the transcription of the phz operon, leading to the production of PCA and subsequently 2-OH-PHZ.

This compound and its precursor, 2-OH-PCA, play a significant role in biofilm formation in P. chlororaphis. The production of 2-OH-PCA has been shown to promote the release of extracellular DNA (eDNA), a key component of the biofilm matrix. This eDNA is essential for maintaining the structural integrity of the biofilm.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the microbial strain, culture conditions, and genetic modifications. The following tables summarize quantitative data from various studies.

| Table 1: Production of this compound by Wild-Type Pseudomonas chlororaphis Strains | ||

| Strain | Culture Conditions | 2-OH-PHZ Titer (µg/mL) |

| P. chlororaphis GP72 | Standard fermentation | ~5 |

| P. chlororaphis subsp. aurantiaca LX24 | Initial screening | 158.6 |

| Table 2: Enhanced Production of this compound through Genetic Engineering and Fermentation Optimization | ||

| Strain | Modification/Optimization Strategy | 2-OH-PHZ Titer (µg/mL) |

| P. chlororaphis GP72AN | Inactivation of rpeA gene and addition of exogenous PCA | ~170 |

| P. chlororaphis LX24 | Deletion of negative regulatory genes (rpeA, rsmE) | 351.7 |

| P. chlororaphis LX24 | Fermentation optimization | 677.1 |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from microbial cultures.

Extraction of this compound from Liquid Culture

This protocol is adapted from methods used for phenazine extraction from Pseudomonas cultures.

Materials:

-

Bacterial culture broth

-

Glacial acetic acid or 10% trifluoroacetic acid (TFA)

-

Ethyl acetate or benzene

-

Separatory funnel

-

Rotary evaporator or means for solvent evaporation under a stream of air

-

Methanol or a mixture of acetonitrile (ACN) and 0.1% TFA for resuspension

Procedure:

-

Grow the bacterial strain in a suitable liquid medium (e.g., LB broth supplemented with 1.5% glucose) for 72 hours or until optimal production is reached.

-

Acidify the entire culture broth to a pH of approximately 2.0 by adding glacial acetic acid (e.g., 2 mL per liter of culture) or 10% TFA.

-

Transfer the acidified culture to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate or benzene. Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer with a half volume of the organic solvent to ensure complete recovery.

-

Combine the organic extracts. To break any emulsion, the extract can be frozen and then thawed.

-

Evaporate the organic solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or 35% acetonitrile with 0.1% TFA).

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a generalized HPLC protocol for the analysis of phenazines.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., NOVA-PAK C18, 4 µm, 8 mm x 100 mm)

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Gradient Program:

-

Initial: 35% B for 2 minutes

-

Linear gradient to 100% B over 25 minutes

-

Hold at 100% B for a few minutes

-

Return to initial conditions and equilibrate the column

-

Detection:

-

Monitor the absorbance at wavelengths characteristic for phenazines, typically around 254 nm and 365 nm. This compound can be identified by its specific retention time and UV-Vis spectrum compared to a pure standard.

Quantification by Capillary Zone Electrophoresis (CZE)

This method offers a rapid alternative for the quantification of 2-OH-PHZ.[8]

Instrumentation and Capillary:

-

Capillary electrophoresis system

-

Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D.)

Electrolyte and Conditions:

-

Running Buffer: 10 mM phosphate buffer, pH 7.3

-

Voltage: 25 kV

-

Injection: Pressure injection at 13 mbar for 10 seconds

-

Temperature: 25°C

Detection:

-

UV detection at a suitable wavelength.

Conclusion

This compound stands out as a promising bioactive compound with significant potential in both agriculture and medicine. Its natural production is well-established in Pseudomonas chlororaphis, and a solid understanding of its biosynthesis and genetic regulation has paved the way for enhanced production through metabolic engineering and fermentation optimization. The detailed protocols provided in this guide offer a foundation for researchers to isolate, quantify, and further investigate this valuable secondary metabolite. Future research may focus on elucidating the full extent of its biological activities, optimizing production to an industrial scale, and exploring its potential applications in drug development.

References

- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phzO, a Gene for Biosynthesis of 2-Hydroxylated Phenazine Compounds in Pseudomonas aureofaciens 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (4190-95-8) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced production of this compound in Pseudomonas chlororaphis GP72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid quantitative analysis of phenazine-1-carboxylic acid and this compound from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxyphenazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant attention for their broad spectrum of biological activities. Among them, 2-hydroxyphenazine and its derivatives have emerged as promising candidates for therapeutic development, exhibiting potent antimicrobial and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the proposed signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Phenazines are a diverse group of secondary metabolites characterized by a dibenzopyrazine core structure. Their biological activities are largely attributed to their redox properties, enabling them to participate in various cellular processes. The hydroxylation of the phenazine ring, particularly at the 2-position, has been shown to significantly modulate their biological efficacy. This compound is a naturally occurring phenazine derivative synthesized from phenazine-1-carboxylic acid (PCA) by the enzyme PhzO, an aromatic monooxygenase.[1][2] This guide will focus on the anticancer and antimicrobial activities of this compound and its derivatives, providing a foundation for future research and development in this area.

Anticancer Activity

Phenazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Quantitative Cytotoxicity Data

While extensive quantitative data for this compound is limited in publicly available literature, studies on the parent compound, phenazine, and other hydroxylated derivatives provide valuable insights into their potential potency. The addition of a hydroxyl group is generally considered to enhance biological activity.

Table 1: Cytotoxicity of Phenazine against Human Cancer Cell Lines

| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| Phenazine | HepG2 | BrdU | 24 | 11 | [3] |

| Phenazine | HepG2 | BrdU | 48 | 7.8 | [3] |

| Phenazine | T24 | BrdU | 24 | 47 | [3] |

| Phenazine | T24 | BrdU | 48 | 17 | [3] |

Note: Further research is critically needed to establish a comprehensive cytotoxicity profile and specific IC50 values for this compound and its derivatives against a broader panel of cancer cell lines.

Proposed Mechanism of Anticancer Action

The anticancer activity of this compound derivatives is believed to be multifactorial, primarily revolving around the induction of oxidative stress and the subsequent activation of apoptotic pathways.

-

Reactive Oxygen Species (ROS) Generation: Phenazines can undergo redox cycling within the cell, leading to the production of superoxide anions and other ROS. This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

-

Mitochondrial Dysfunction: The generated ROS can lead to the depolarization of the mitochondrial membrane, disrupting the electron transport chain and ATP synthesis. This mitochondrial stress is a key trigger for the intrinsic apoptotic pathway.

-

Apoptosis Induction: The accumulation of ROS and mitochondrial damage initiates a cascade of events leading to apoptosis. This includes the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Signaling Pathway: this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

References

A Technical Guide to the Discovery and Isolation of 2-Hydroxyphenazine from Pseudomonas aureofaciens

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These redox-active pigments exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties, making them a focal point for natural product discovery and drug development. Among these, 2-Hydroxyphenazine (2-OH-PHZ), produced by Pseudomonas aureofaciens (now often classified as Pseudomonas chlororaphis), is of significant interest due to its potent biological control capabilities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed protocols for the isolation and purification of this compound. It is intended to serve as a core resource for researchers engaged in the study and application of this promising bioactive compound.

Discovery and Initial Characterization

The production of phenazine pigments by Pseudomonas species has been a subject of scientific inquiry for over a century. Early studies focused on pyocyanin, another phenazine from P. aeruginosa. The specific isolation of phenazines from P. aureofaciens was detailed in the mid-20th century. One of the seminal reports by Toohey, Nelson, and Krotkov in 1965 described a method for purifying two key phenazine compounds from a soil-isolated strain of P. aureofaciens.[1] Their work laid the foundation for identifying one compound as phenazine-1-carboxylic acid (PCA) and the other, an orange pigment, as this compound-1-carboxylic acid (2-OH-PCA), the direct precursor to this compound.[1] Subsequent research confirmed the structure of 2-OH-PHZ, which is formed via the spontaneous decarboxylation of 2-OH-PCA.[2]

Biosynthesis of this compound

The biosynthesis of phenazines in Pseudomonas originates from the shikimic acid pathway.[3] The core phenazine structure is synthesized from chorismic acid by a conserved set of enzymes encoded by the phz operon (phzA-G). These enzymes catalyze the conversion of chorismic acid to the central intermediate, phenazine-1-carboxylic acid (PCA).

The conversion of PCA to its hydroxylated derivatives is a key branching point in the pathway. In P. aureofaciens 30-84, a specific gene, phzO, located downstream of the core phenazine operon, encodes a 55-kDa aromatic monooxygenase.[4] This enzyme, PhzO, is responsible for the hydroxylation of PCA at the C2 position to produce this compound-1-carboxylic acid (2-OH-PCA).[4] The final product, this compound (2-OH-PHZ), is then formed through a non-enzymatic, spontaneous decarboxylation of 2-OH-PCA.[2]

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. aureofaciens, followed by the extraction and purification of this compound.

Cultivation of Pseudomonas aureofaciens

This protocol is adapted from Toohey et al. (1965) for robust phenazine production.[1]

-

Media Preparation : Prepare the growth medium with the following composition per liter of deionized water:

-

Sucrose: 30.0 g

-

KNO₃: 5.0 g

-

K₂HPO₄: 12.5 g

-

KH₂PO₄: 3.8 g

-

NaCl: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

CaCl₂: 0.02 g

-

Yeast Extract: 10.0 g Adjust the final pH to 7.0 before autoclaving. To further enhance phenazine production, the medium can be supplemented with 1.5% glucose.[2]

-

-

Inoculation : In a sterile 1-liter flask, add 250 ml of the prepared medium. Inoculate with 20 ml of a fresh seed culture of P. aureofaciens grown in the same medium.

-

Incubation : Incubate the flasks on a rotary shaker at 240 cycles per minute at a temperature of 20-28°C.[1][2] Cultures typically reach maximum turbidity and pigmentation within 12 to 18 hours.[1]

Extraction and Purification Workflow

The following protocol outlines a liquid-liquid extraction and purification process to isolate 2-OH-PHZ and its precursor.

Detailed Protocol:

-

Acidification : At the end of the incubation period, acidify the whole culture (1 liter) with 2 ml of glacial acetic acid. This protonates the phenazine carboxylic acids, making them more soluble in organic solvents.[1]

-

Initial Extraction : Transfer the acidified culture to a large separatory funnel. Perform a liquid-liquid extraction with benzene, first using 200 ml, followed by a second extraction with 100 ml.[1]

-

Emulsion Breaking : The resulting benzene phase may contain a water emulsion. To break this, freeze the extract completely. Upon thawing, the benzene can be easily separated from the residual water and filtered through Whatman No. 1 paper.[1]

-

Back-Extraction : Extract the combined benzene phases with 0.1 N ammonium hydroxide solution (200 ml, then 100 ml). The phenazines will move into the aqueous phase, which turns a characteristic bright red color at a pH of approximately 10.4.[1]

-

Re-acidification and Final Extraction : Acidify the red aqueous phase back to pH 4 with glacial acetic acid. Extract this solution again with benzene (e.g., 20 ml of benzene per 100 ml of aqueous solution).[1]

-

Crystallization : Gently evaporate the benzene extract in a stream of air with mild heating (approx. 40°C). As the solvent evaporates, crude yellow-orange needles of the phenazine mixture will form.[1]

-

Final Purification : The crude product can be further purified by recrystallization from methanol or by silica gel column chromatography.[1][5] For analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A typical system would use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7][8] Detection is typically performed using a UV-Vis detector at a wavelength around 254-265 nm.[8][9]

Data Presentation

The successful isolation of this compound and its precursor can be confirmed by various spectroscopic techniques. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties

| Property | This compound (2-OH-PHZ) | This compound-1-carboxylic acid (2-OH-PCA) |

| Molecular Formula | C₁₂H₈N₂O | C₁₃H₈N₂O₃ |

| Molecular Weight | 196.21 g/mol | 240.21 g/mol |

| Appearance | Orange/Yellow Needles | Yellow Needles |

| IUPAC Name | phenazin-2-ol | This compound-1-carboxylic acid |

Data sourced from PubChem CID 135441800 and 135602137.[10][11]

Table 2: Spectroscopic Data

| Technique | This compound (2-OH-PHZ) | This compound-1-carboxylic acid (2-OH-PCA) |

| UV-Vis (λmax) | 259 nm, 367 nm | Not explicitly found, but phenazines typically absorb in the 250-280 nm and 360-375 nm range.[1] |

| Mass Spec (LC-MS) | [M+H]⁺ = 197.0709 | [M+H]⁺ = 241.0608 |

| ¹³C NMR (CDCl₃) | See SpectraBase ID: BviceprIe8X for full spectrum. | See SpectraBase ID: DdDftoC1aj for full spectrum. |

| ¹H NMR (CDCl₃) | See literature for detailed shifts and coupling constants. | See literature for detailed shifts and coupling constants. |

Mass spectrometry data sourced from PubChem.[10][11] UV-Vis data for a similar phenazine (1-OH-PHZ) is provided for reference.[12] NMR data is available through public databases like SpectraBase.[13]

Biological Activity and Applications

This compound and its precursor, 2-OH-PCA, are potent antimicrobial agents, particularly effective against soilborne fungal pathogens like Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat.[2] Research has shown that 2-OH-PHZ can have stronger fungistatic activity than its precursor, PCA, against certain pathogens.[14] This biological activity is primarily due to the ability of phenazines to undergo redox cycling within cells, leading to the production of reactive oxygen species (ROS) that are toxic to target organisms. The promising efficacy of these compounds has led to the development of biopesticides, where enhancing the production of 2-OH-PHZ through fermentation optimization is a key research goal.[14]

Conclusion

This compound from Pseudomonas aureofaciens represents a valuable natural product with significant potential in agriculture and medicine. Understanding its biosynthesis and mastering its isolation are critical steps for its exploitation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to cultivate the producing organism, extract and purify the target compound, and confirm its identity. The continued exploration of phenazine biochemistry and the optimization of production methods will undoubtedly pave the way for new applications and innovations in drug development and sustainable agriculture.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. phzO, a Gene for Biosynthesis of 2-Hydroxylated Phenazine Compounds in Pseudomonas aureofaciens 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 7. sierrajournals.com [sierrajournals.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C12H8N2O | CID 135441800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound-1-carboxylic acid | C13H8N2O3 | CID 135602137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 13. spectrabase.com [spectrabase.com]

- 14. Enhanced Production of this compound from Glycerol by a Two-Stage Fermentation Strategy in Pseudomonas chlororaphis GP72AN - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyphenazine

This technical guide provides a comprehensive overview of 2-Hydroxyphenazine, a naturally occurring phenazine derivative with significant scientific interest. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biosynthesis, and relevant experimental protocols.

Chemical Identity

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H8N2O | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Monoisotopic Mass | 196.06366 Da | PubChem |

| Appearance | Orange | [4] |

Biosynthesis

This compound is a secondary metabolite produced by various bacteria, most notably from the Pseudomonas genus.[3] Its biosynthesis is a multi-step enzymatic process, starting from the shikimate pathway. The immediate precursor to this compound is Phenazine-1-carboxylic acid (PCA).[3][5] The conversion of PCA to this compound is catalyzed by a specific monooxygenase enzyme, PhzO.[4][5] This enzyme facilitates the hydroxylation of the phenazine ring at the C2 position. Subsequently, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) can be decarboxylated to yield this compound.[6]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound.

Two-Stage Fermentation for Enhanced Production

A method to enhance the production of this compound involves a two-stage fermentation strategy.[3] This protocol focuses on optimizing the production of the precursor, PCA, and its subsequent conversion to this compound.[3]

Methodology:

-

Stage 1: PCA Production:

-

Cultivate the producing microbial strain (e.g., Pseudomonas chlororaphis) in a suitable fermentation medium.

-

After a specific period of growth (e.g., 12 hours), introduce a reducing agent like dithiothreitol (DTT). DTT helps in reducing reactive oxygen species that can inhibit the biosynthesis of PCA, thereby increasing its yield.[3]

-

-

Stage 2: Conversion to this compound:

-

Following the PCA production phase, optimize the conditions for the PhzO-mediated conversion of PCA to this compound. This may involve adjusting parameters such as pH, temperature, and aeration to maximize the enzymatic activity.

-

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common analytical technique used for the identification and quantification of phenazine compounds, including this compound.[6]

General Protocol Outline:

-

Sample Preparation:

-

Extract the phenazine compounds from the culture broth or other sample matrices using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

-

Filter the sample to remove any particulate matter.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will depend on the specific phenazines being separated.

-

Detection: A photodiode array (PDA) detector is often used to monitor the elution of the compounds at multiple wavelengths, allowing for both quantification and spectral analysis to confirm the identity of the peaks.[6] this compound can be detected by its characteristic UV-Vis spectrum.

-

Biological Activity and Applications

This compound exhibits significant antimicrobial properties, particularly against fungal plant pathogens.[3] Research has indicated that it is more effective in controlling certain plant diseases, such as the wheat take-all disease, compared to its precursor, PCA.[3] The antimicrobial mechanism of action is believed to involve the disruption of cellular respiration and the generation of reactive oxygen species.

Beyond its direct antimicrobial effects, this compound and its derivatives play a role in bacterial biofilm formation.[3] For instance, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) has been shown to promote the release of extracellular DNA, a key component of the biofilm matrix in some bacteria.[3]

The potent biological activity of this compound makes it a compound of interest for the development of new biocontrol agents in agriculture and potentially as a lead compound in drug discovery programs.[3]

References

- 1. This compound | C12H8N2O | CID 135441800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (4190-95-8) for sale [vulcanchem.com]

- 4. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. phzO, a Gene for Biosynthesis of 2-Hydroxylated Phenazine Compounds in Pseudomonas aureofaciens 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of 2-Hydroxyphenazine Production: A Technical Guide

October 29, 2025

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by fluorescent Pseudomonas species. These secondary metabolites exhibit broad-spectrum antibiotic activity against fungi, bacteria, and other competing organisms, making them significant agents in biocontrol and of interest for pharmaceutical development. Among the various phenazine derivatives, 2-hydroxyphenazine (2-OH-PHZ) has garnered particular attention due to its potent bioactivity. The production of 2-OH-PHZ is a tightly regulated process, governed by a complex interplay of genetic factors. This technical guide provides an in-depth overview of the genetic regulation of this compound biosynthesis, focusing on the core biosynthetic genes, the intricate regulatory networks, and the experimental methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, synthetic biology, and natural product chemistry.

Introduction

This compound is a derivative of the core phenazine molecule, phenazine-1-carboxylic acid (PCA). The biosynthetic pathway for phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.[1] The core phenazine biosynthetic gene cluster, typically denoted as the phz operon (phzA-G), is highly conserved among phenazine-producing pseudomonads.[1][2] This operon encodes the enzymes responsible for the conversion of chorismic acid into PCA.[2][3]

The subsequent conversion of PCA to its hydroxylated derivative, this compound, is catalyzed by a specific enzyme, a monooxygenase encoded by the phzO gene.[1][4][5] The presence and expression of phzO are critical determinants for the production of this compound and its immediate precursor, this compound-1-carboxylic acid (2-OH-PCA).[1][4] The regulation of both the core phz operon and the modifying phzO gene is a multi-layered process involving quorum sensing, two-component systems, and various transcriptional regulators. Understanding this complex regulatory network is crucial for the rational design of strategies to enhance the production of this valuable bioactive compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process: the synthesis of the precursor PCA, followed by its hydroxylation.

The phz Operon: Synthesis of Phenazine-1-Carboxylic Acid (PCA)

The synthesis of PCA from chorismic acid is orchestrated by the enzymes encoded by the phz operon, which typically consists of seven genes, phzA through phzG. In some species, such as Pseudomonas aeruginosa, this operon is duplicated (phz1 and phz2), with each copy contributing to PCA production under different environmental conditions.[3][6][7]

The phzO Gene: Hydroxylation of PCA to this compound

The key step in the formation of this compound is the hydroxylation of PCA. This reaction is catalyzed by the PhzO enzyme, a 55-kDa aromatic monooxygenase.[1][4] The phzO gene is often located downstream of the core phz operon and is essential for the production of 2-hydroxylated phenazines.[1][4] The conversion of PCA to 2-OH-PHZ proceeds via an intermediate, this compound-1-carboxylic acid (2-OH-PCA), which can be spontaneously decarboxylated to form 2-OH-PHZ.[5][8]

Genetic Regulation of this compound Production

The expression of the phz operon and the phzO gene is tightly controlled by a sophisticated regulatory network that integrates signals related to population density, nutrient availability, and other environmental cues.

Quorum Sensing Regulation

Quorum sensing (QS), a cell-to-cell communication mechanism, plays a pivotal role in regulating phenazine biosynthesis. This system allows bacteria to coordinate gene expression in a population density-dependent manner.

-

The PhzI/R System: In many Pseudomonas species, the phz operon is directly regulated by the LuxI/R-type quorum sensing system, PhzI/R. PhzI is an autoinducer synthase that produces N-acyl-homoserine lactones (AHLs). At a critical concentration, these AHLs bind to the transcriptional regulator PhzR, which in turn activates the transcription of the phz operon.

-

Other QS Systems: In Pseudomonas aeruginosa, other QS systems, including LasI/R and RhlI/R, also contribute to the regulation of the duplicated phz operons. The Las system is generally considered to be at the top of the QS hierarchy. In some strains, a second LuxI/R-type system, CsaI/R, has been identified, though its role in phenazine regulation appears to be indirect.

The GacS/GacA Two-Component System

The GacS/GacA two-component system is a global regulatory system that controls the expression of many secondary metabolites and virulence factors, including phenazines. GacS is a sensor kinase that, in response to an unknown signal, autophosphorylates and subsequently transfers the phosphate group to the response regulator, GacA. Phosphorylated GacA then activates the transcription of genes encoding small regulatory RNAs (sRNAs), which in turn relieve the translational repression of target genes, including those involved in quorum sensing and phenazine biosynthesis. A functional GacS/GacA system is often essential for phenazine production.

Negative Regulators

Several negative regulators have been identified that repress phenazine biosynthesis.

-

RpeA: The rpeA gene encodes a putative response regulator that acts as a repressor of phenazine production. Inactivation of rpeA has been shown to significantly increase the production of both PCA and 2-OH-PHZ.[8]

-

Lon Protease: The Lon protease is an ATP-dependent protease that can degrade cellular proteins. It has been shown to negatively regulate phenazine biosynthesis, likely by degrading proteins involved in the regulatory cascade, such as the GacA protein.[2]

Quantitative Data on this compound Production

Genetic manipulation of the regulatory network has been shown to be a powerful strategy for enhancing the production of this compound. The following tables summarize the quantitative effects of various genetic modifications on 2-OH-PHZ production in Pseudomonas chlororaphis.

Table 1: Effect of Single Gene Knockouts on this compound Production in P. chlororaphis GP72

| Gene Knockout | Function of Gene Product | 2-OH-PHZ Production (mg/L) | Fold Increase vs. Wild Type | Reference |

| Wild Type | - | 4.5 | - | [4] |

| ΔpykF | Pyruvate kinase | - | - | [4] |

| ΔrpeA | Negative regulator | - | - | [4] |

| ΔrsmE | sRNA-binding protein | 53 | 11.7 | [4] |

| Δlon | ATP-dependent protease | 31.7 | 6.0 | [4] |

Table 2: Stepwise Knockout of Negative Regulators in P. chlororaphis GP72

| Strain | Genotype | 2-OH-PHZ Production (mg/L) | Fold Increase vs. Wild Type | Reference |

| GP72 | Wild Type | 4.5 | - | [4] |

| GP72ND | ΔpykFΔrpeA | 239.8 | 53.3 | [4] |

| GP72ND-1 | ΔpykFΔrpeAΔrsmE | 273.5 | 60.8 | [4] |

| GP72ND-2 | ΔpykFΔrpeAΔrsmEΔlon | 300.5 | 66.8 | [4] |

Table 3: Overexpression of Biosynthetic Pathway Genes in P. chlororaphis GP72ND-3

| Overexpressed Gene(s) | Pathway | 2-OH-PHZ Production (mg/L) | Fold Increase vs. GP72ND-3 | Reference |

| GP72ND-3 | - | 300.5 | - | [4] |

| + ppsA, tktA, phzC | Gluconeogenesis, Pentose Phosphate, Phenazine Biosynthesis | 389.7 | 1.3 | [4] |

| + aroB, aroD, aroE | Shikimate Pathway | 450.4 | 1.5 | [4] |

Table 4: Effect of Gene Knockouts on this compound Production in P. chlororaphis LX24

| Strain | Genotype | 2-OH-PHZ Production (mg/L) | Fold Increase vs. Wild Type | Reference |

| LX24 | Wild Type | 158.6 | - | [3] |

| LX24ΔrpeA | ΔrpeA | - | - | [3] |

| LX24ΔrsmE | ΔrsmE | - | - | [3] |

| LX24ΔrpeAΔrsmE | ΔrpeAΔrsmE | 351.7 | 2.2 | [3] |

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the genetic regulation of this compound production.

Unmarked Gene Deletion

Unmarked gene deletion is a common technique used to create clean knockouts of target genes without leaving behind an antibiotic resistance marker. A widely used method involves a suicide vector, such as pK18mobsacB, which contains a sacB gene for counter-selection on sucrose-containing media.

-

Constructing the Deletion Vector: Flanking regions (typically 500-1000 bp) upstream and downstream of the target gene are amplified by PCR. These fragments are then cloned into the suicide vector on either side of a selectable marker (e.g., an antibiotic resistance gene).

-

First Crossover (Integration): The resulting plasmid is introduced into the target Pseudomonas strain via conjugation from an E. coli donor. Selection for single-crossover homologous recombinants is performed on media containing the appropriate antibiotic for the suicide vector.

-

Second Crossover (Excision): The integrated plasmid is then excised from the chromosome through a second homologous recombination event. This is selected for by plating the cells on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Cells that have lost the vector through a second crossover will survive.

-

Screening for Deletion Mutants: Colonies that survive the sucrose counter-selection are then screened by PCR using primers that flank the target gene to confirm the deletion.

Gene Overexpression

To study the effect of increased gene dosage, genes of interest can be overexpressed from a plasmid.

-

Cloning into an Expression Vector: The coding sequence of the target gene is amplified by PCR and cloned into a broad-host-range expression vector, such as one from the pBBR1MCS series, under the control of a suitable promoter (e.g., the lac promoter).

-

Transformation: The expression vector is then introduced into the desired Pseudomonas strain by electroporation or conjugation.

-

Induction and Analysis: Gene expression is induced (if using an inducible promoter), and the effect on this compound production is analyzed by HPLC.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying phenazine production.

-

Sample Preparation: Bacterial cultures are centrifuged to pellet the cells. The supernatant is acidified (e.g., with HCl) and extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).

-

HPLC Analysis: The extracted sample is injected onto a C18 reverse-phase column. Separation is typically achieved using a gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid).

-

Detection and Quantification: this compound is detected by its absorbance at a specific wavelength (typically around 254 nm) using a UV detector. The concentration is determined by comparing the peak area to a standard curve generated with purified this compound.

Analysis of Gene Expression using qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of target genes.

-

RNA Extraction: Total RNA is extracted from bacterial cells grown under specific conditions using a commercial RNA purification kit. It is crucial to treat the RNA sample with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific to the target gene and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualization of Regulatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways controlling this compound production.

Caption: Core biosynthetic pathway of this compound.

Caption: Key regulators of the phz operon.

Caption: Logical flow of this compound regulation.

Conclusion

The genetic regulation of this compound production is a highly complex and tightly controlled process. A thorough understanding of the key genetic players, including the core phz operon, the modifying phzO gene, and the intricate network of regulatory elements, is essential for harnessing the full potential of these bioactive compounds. The experimental methodologies outlined in this guide provide a framework for further investigation into this fascinating area of microbial secondary metabolism. The continued elucidation of these regulatory pathways will undoubtedly pave the way for the development of novel strategies for the overproduction of this compound for applications in agriculture and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. neb-online.de [neb-online.de]

- 3. Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of Transcriptional lacZ Fusions and β-Galactosidase Assay [bio-protocol.org]

- 5. Construction and use of a new broad-host-range lacZ transcriptional fusion vector, pHRP309, for gram- bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. surgery.pitt.edu [surgery.pitt.edu]

- 8. m.youtube.com [m.youtube.com]

Transcriptomic Analysis of 2-Hydroxyphenazine Producing Bacteria: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the transcriptomic analysis of bacteria that produce 2-hydroxyphenazine (2-OH-PHZ) and related phenazine compounds. This document details the significant impact of these redox-active secondary metabolites on bacterial gene expression, outlines key experimental protocols for transcriptomic studies, and visualizes the complex regulatory networks and experimental workflows.

Introduction to this compound and its Transcriptomic Impact

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably from the Pseudomonas and Streptomyces genera.[1] These molecules are recognized for their broad-spectrum antibiotic properties and their roles in microbial competition, biofilm formation, and virulence.[2][3] this compound (2-OH-PHZ) and its precursor, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), are specific phenazine derivatives that have demonstrated significant biological activity.[4][5]

Transcriptomic studies, particularly those utilizing RNA sequencing (RNA-Seq), have been instrumental in revealing the profound and widespread effects of phenazine production on bacterial physiology. In Pseudomonas chlororaphis 30-84, the production of 2-OH-PCA has been shown to influence the expression of hundreds of genes.[1][6] These changes extend far beyond the phenazine biosynthesis operon itself, affecting genes involved in the production of other secondary metabolites, exoenzymes, and factors related to biofilm formation and cell lysis.[1]

A key finding is that different phenazine derivatives can have distinct transcriptomic consequences. For instance, in P. chlororaphis, the production of 2-OH-PCA has a much broader impact on gene expression compared to phenazine-1-carboxylic acid (PCA) alone.[1] This suggests that the hydroxylation of the phenazine core imparts specific signaling functions or cellular effects.

Quantitative Transcriptomic Data Summary

The following tables summarize quantitative data from a landmark RNA-Seq study on Pseudomonas chlororaphis 30-84. This study compared the gene expression profiles of the wild type (produces both PCA and 2-OH-PCA), a 2-OH-PCA overproducer (30-84O*), a strain producing only PCA (30-84PCA), and a phenazine-deficient mutant (30-84ZN).[1]

Table 1: Overview of Differentially Expressed Genes in Phenazine-Producing Strains Compared to a Phenazine-Deficient Mutant (30-84ZN)

| Comparison Strain | Total Differentially Expressed Genes |

| Wild Type (vs. 30-84ZN) | 473 |

| 30-84O* (2-OH-PCA Overproducer vs. 30-84ZN) | 609 |

| 30-84PCA (PCA Producer vs. 30-84ZN) | 66 |

Data sourced from Wang et al. (2016). The analysis highlights that strains producing 2-OH-PCA (Wild Type and 30-84O*) exhibit a significantly larger number of differentially expressed genes compared to the strain producing only PCA, indicating a broader transcriptomic impact of the hydroxylated phenazine.[1]

Table 2: Selected Gene Categories Upregulated by 2-OH-PCA Production

| Gene/Gene Cluster | Function | Fold Change Range (approx.) | Citation |

| Pyocin Gene Cluster | Bacteriophage-derived pyocin production, cell lysis | Upregulated in WT and 30-84O | [1][6] |

| prnABCD | Biosynthesis of Pyrrolnitrin (antifungal) | ~3-fold greater in WT and 30-84O | [1] |

| aprA | Extracellular Protease | Higher in WT and 30-84O | [1] |

| lsc | Levansucrase | Higher in WT and 30-84O | [1] |

| Chitinase Genes | Chitin degradation | Higher in WT and 30-84O* | [1] |

This table illustrates that 2-OH-PCA production is correlated with the increased expression of genes involved in antimicrobial production, nutrient acquisition, and cell lysis, which contributes to biofilm matrix formation through eDNA release.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a transcriptomic analysis of this compound producing bacteria, based on protocols cited in relevant literature.

Bacterial Strains and Culture Conditions

-

Strain Selection: Utilize a wild-type 2-OH-PHZ producing strain (e.g., P. chlororaphis 30-84) and isogenic mutants. Essential mutants include:

-

A phenazine-null mutant (e.g., a phzB deletion mutant, 30-84ZN), serving as a negative control.[1]

-

A mutant of a phenazine-modifying gene, such as phzO, which is responsible for the conversion of PCA to 2-OH-PCA.[5][7] This creates a strain that accumulates the precursor PCA.

-

Optionally, include strains with engineered regulatory genes (e.g., deletion of negative regulators like rpeA) to achieve higher yields of 2-OH-PHZ.[4][8]

-

-

Growth Medium: Use a defined medium appropriate for phenazine production, such as AB minimal medium supplemented with 2% glucose.

-

Culture Preparation: Inoculate starter cultures in a rich medium like Luria-Bertani (LB) broth and grow overnight. Wash cells with the defined medium before inoculating the experimental cultures to an initial OD₆₀₀ of 0.1.

-

Static Biofilm Cultures: For studying gene expression in a state relevant to natural environments, grow bacteria in static cultures (e.g., in 100 mm petri dishes) at a suitable temperature (e.g., 28°C) for a period that allows for robust phenazine production (e.g., 72 hours).[1]

-

Replication: Prepare at least three biological replicates for each strain to ensure statistical power.[1]

RNA Extraction and Quality Control

-

Cell Harvesting: Harvest bacterial cells directly from the static cultures.

-

RNA Stabilization: Immediately treat harvested cells with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

-

Total RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to eliminate genomic DNA contamination.

-

Quality Control (QC):

-

Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are desirable.

-

Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8 or higher is recommended for high-quality sequencing results.[9]

-

RNA-Seq Library Preparation and Sequencing

-

Ribosomal RNA (rRNA) Depletion: Remove ribosomal RNA, which constitutes the vast majority of total RNA, using a bacterial rRNA depletion kit (e.g., Ribo-Zero).

-

Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves:

-

Library QC: Quantify the final libraries and assess their size distribution using an automated electrophoresis system.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq), generating single-end or paired-end reads (e.g., 150 bp). A sequencing depth of 20 million reads per sample is generally sufficient for bacterial mRNA-Seq.[12]

Bioinformatic Analysis

-

Raw Read QC: Check the quality of raw sequencing reads using a tool like FastQC.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

-

Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner like HISAT2 or a standard aligner like Bowtie2 for bacterial genomes.

-

Read Counting: Quantify the number of reads mapping to each annotated gene using a tool like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the read counts and identify genes that are significantly differentially expressed between the different strains (e.g., wild type vs. phenazine-null mutant). Set a threshold for significance (e.g., a false discovery rate [FDR] < 0.05 and a log₂ fold change > 1).

-

Functional Annotation and Enrichment: Perform Gene Ontology (GO) or KEGG pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key regulatory pathways and experimental workflows involved in the transcriptomic analysis of this compound production.

Regulatory Network of Phenazine Biosynthesis

Caption: Regulatory network for phenazine biosynthesis in Pseudomonas.

Experimental Workflow for Transcriptomic Analysis

Caption: Standard workflow for a bacterial RNA-Seq experiment.

Logical Diagram of Strain Comparison for Transcriptomic Study

Caption: Logical relationships for comparative transcriptomic analysis.

References

- 1. The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84 | PLOS One [journals.plos.org]

- 2. The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Engineering of Pseudomonas chlororaphis LX24 with High Production of 2âHydroxyphenazine [figshare.com]

- 5. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 6. The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84 (Journal Article) | OSTI.GOV [osti.gov]

- 7. An upstream sequence modulates phenazine production at the level of transcription and translation in the biological control strain Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-phenazin-2-ol

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Amino-phenazin-2-ol, a significant heterocyclic compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams. While the query specified phenazin-2-ol, the readily available scientific literature focuses predominantly on its 3-amino derivative. Therefore, this guide centers on 3-Amino-phenazin-2-ol, a compound with notable biological activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3-Amino-phenazin-2-ol are summarized below, providing a foundational understanding of the compound's behavior and stability.

Table 1: Physical Properties of 3-Amino-phenazin-2-ol

| Property | Value |

| Appearance | Brown to reddish-brown solid |

| Melting Point | >300°C[1][2] |

| Boiling Point | 473°C[1][2] |

| Density | 1.458 g/cm³[1][2] |